molecular formula C10H10N2O3 B13021238 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid

3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13021238
M. Wt: 206.20 g/mol
InChI Key: XAZBLJWKZCYKEU-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid is a heterocyclic compound that features both pyrrole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid typically involves the formation of the isoxazole ring followed by the construction of the pyrrole ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as Cu(I) or Ru(II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using microwave-assisted synthesis to increase reaction rates and yields . Additionally, catalyst-free methods are preferred to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Various substituents can be introduced to the isoxazole or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or alkyl groups .

Scientific Research Applications

3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-5-(3-methylisoxazol-5-yl)-1H-pyrrole-2-carboxylicacid apart is its combination of both isoxazole and pyrrole rings, which allows for unique interactions with biological targets. This dual functionality makes it a versatile compound in various fields of research .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-methyl-5-(3-methyl-1,2-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-5-3-7(11-9(5)10(13)14)8-4-6(2)12-15-8/h3-4,11H,1-2H3,(H,13,14)

InChI Key

XAZBLJWKZCYKEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=CC(=NO2)C)C(=O)O

Origin of Product

United States

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